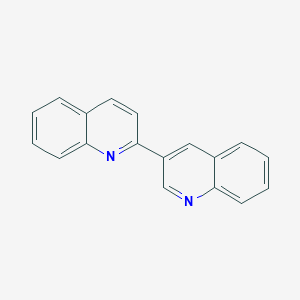

2,3'-Biquinoline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

612-81-7 |

|---|---|

分子式 |

C18H12N2 |

分子量 |

256.3 g/mol |

IUPAC 名称 |

2-quinolin-3-ylquinoline |

InChI |

InChI=1S/C18H12N2/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15/h1-12H |

InChI 键 |

GGXQYMJZWYEQNN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3 |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3 |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of 2,3'-Biquinoline via Suzuki Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3'-biquinoline utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, offering a versatile and efficient route to biaryl compounds, including the important biquinoline scaffold.[1][2] Biquinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Core Reaction and Strategy

The synthesis of this compound via Suzuki coupling typically involves the reaction of a haloquinoline with a quinolineboronic acid in the presence of a palladium catalyst and a base.[1][3] The two primary retrosynthetic approaches are:

-

Route A: Coupling of a 2-haloquinoline with quinolin-3-ylboronic acid.

-

Route B: Coupling of a 3-haloquinoline with quinolin-2-ylboronic acid.

One specific example found in the literature is the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid to produce this compound.[3] The choice of reactants is often dictated by the commercial availability and stability of the starting materials. The reactivity of the haloquinoline follows the general trend I > Br > OTf >> Cl, which can influence the choice of coupling partner and reaction conditions.[1][4]

Key Reaction Parameters and Quantitative Data

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature.[5] Below are tables summarizing typical reaction components and conditions based on analogous Suzuki couplings of heterocyclic compounds.

Table 1: Reactants for this compound Synthesis

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) |

| 2-Chloroquinoline | Quinolin-3-ylboronic acid |

| 2-Bromoquinoline | Quinolin-3-ylboronic acid |

| 3-Bromoquinoline | Quinolin-2-ylboronic acid |

| 2-Iodoquinoline | Quinolin-3-ylboronic acid pinacol ester |

| 3-Iodoquinoline | Quinolin-2-ylboronic acid pinacol ester |

Table 2: Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Common Examples | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, [Pd(dppf)Cl₂] | Catalyst choice is crucial and often substrate-dependent.[4][6] |

| Ligand | PPh₃, PCy₃, SPhos, JohnPhos, dppf | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive chlorides.[4][7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is essential for the activation of the boronic acid for transmetalation.[1][7] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Biphasic solvent systems are common, and the presence of water can be beneficial.[1][8] |

| Temperature (°C) | 80 - 120 | Higher temperatures are often required, sometimes facilitated by microwave irradiation.[8] |

| Reaction Time (h) | 6 - 24 | Reaction progress should be monitored by TLC or GC-MS.[6][9] |

Table 3: Exemplary Reaction Yields for Analogous Couplings

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | Moderate to Good |

| Quinazoline Halides | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 76 - 90 (Microwave)[8] |

| Aryl Bromides | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | 74 - 82[10] |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 95[11] |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of this compound via Suzuki coupling. These protocols are based on established procedures for similar heterocyclic couplings.[9][10][11]

Protocol 1: Synthesis of Quinolin-3-ylboronic Acid Pinacol Ester

This protocol describes the Miyaura borylation, a common method for preparing boronic esters.

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add 3-bromoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and [Pd(dppf)Cl₂] (0.03 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired boronic ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling for this compound

-

Reaction Setup: In a round-bottom flask or a microwave reaction vessel, combine 2-chloroquinoline (1.0 equiv.), quinolin-3-ylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like cesium carbonate (2.0 equiv.).[8]

-

Inert Atmosphere: Purge the vessel with argon or nitrogen for 10-15 minutes.[9]

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[9]

-

Heating: Heat the mixture with stirring at 100 °C for 18 hours or until the starting material is consumed (as monitored by TLC or GC-MS).[9] Alternatively, microwave irradiation at a high temperature (e.g., 175 °C) for a shorter duration (e.g., 6-30 minutes) can be employed.[8]

-

Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[12] Wash the organic layer sequentially with water and brine.[12] Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9][12]

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.[8][9]

Visualizations

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of this compound. By carefully selecting the coupling partners, catalyst system, and reaction conditions, researchers can achieve good to excellent yields of the desired product. The protocols and data presented in this guide offer a solid foundation for the development and optimization of this important transformation in the fields of pharmaceutical research and materials science.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. youtube.com [youtube.com]

Introduction: The Significance of Biquinoline Scaffolds

An In-depth Technical Guide to the Friedländer Synthesis of Unsymmetrical Biquinolines

For Researchers, Scientists, and Drug Development Professionals

Quinolines represent a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules.[1] Their derivatives are integral to a wide array of therapeutic agents, demonstrating antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2] Biquinolines, molecules comprising two linked quinoline units, expand this chemical space, offering unique three-dimensional structures that are of significant interest in drug development, catalysis, and materials science.

The Friedländer annulation, first reported by Paul Friedländer in 1882, stands as one of the most direct and versatile methods for constructing the quinoline ring system.[2][3] The reaction classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] This guide focuses on the application of this venerable reaction to the synthesis of complex, unsymmetrical biquinolines, detailing modern catalytic approaches, experimental protocols, and strategies to overcome key synthetic challenges such as regioselectivity.

Core Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions and catalysts employed. The initial step is either an aldol condensation or the formation of a Schiff base.[4]

-

Aldol-First Pathway : The α-methylene ketone reacts with the 2-aminoaryl carbonyl compound in an intermolecular aldol condensation to form an aldol adduct. This intermediate then undergoes dehydration, followed by intramolecular cyclization (imine formation) and a final dehydration step to yield the aromatic quinoline ring.[4]

-

Schiff Base-First Pathway : The amine of the 2-aminoaryl carbonyl compound condenses with the ketone to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[4]

The Challenge of Synthesizing Unsymmetrical Products: Regioselectivity

The synthesis of unsymmetrical biquinolines, or even simple unsymmetrically substituted quinolines, introduces the significant challenge of regioselectivity. When an unsymmetrical ketone (e.g., methyl ethyl ketone) is used, the reaction can proceed via enolate formation at either the more-substituted (thermodynamic) or less-substituted (kinetic) α-carbon. This leads to a mixture of two different constitutional isomers, complicating purification and reducing the yield of the desired product.[5]

Controlling this selectivity is paramount and has been the focus of considerable research. Strategies include the use of specialized amine catalysts, Lewis acids, and ionic liquids that can direct the reaction down a single pathway.[6][7]

Synthetic Strategies and Methodologies

Modern approaches to the Friedländer synthesis of biquinolines focus on improving yields, enhancing selectivity, and employing environmentally benign conditions.

Double Friedländer Annulation in Water

A highly effective strategy for creating symmetrical and unsymmetrical biquinolines is the double Friedländer reaction. A notable green protocol involves the synthesis of sulfur-linked bisquinolines using p-toluenesulfonic acid (p-TsOH) as a catalyst in water.[8]

Detailed Experimental Protocol (Example) [8]

-

Reactants : A mixture of the appropriate bis(β-keto-sufanyl) compound (e.g., 2-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1-ethanone) (1 mmol), 2-aminobenzophenone (2 mmol), and p-toluenesulfonic acid (p-TsOH) (0.5 mmol) is prepared.

-

Solvent : 15 mL of water is added to the mixture.

-

Reaction Conditions : The suspension is heated to reflux with constant stirring for the time specified (typically 4-6 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup : After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification : The crude solid is washed thoroughly with water and then with a small amount of ethanol to remove impurities. The product is then dried under vacuum to yield the pure bisquinoline.

Table 1: Synthesis of Sulfur-Linked Bisquinolines via Double Friedländer Reaction [8]

| Entry | Diketone Precursor | 2-Aminoarylketone | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1-ethanone | 2-Aminobenzophenone | 4 | 92 |

| 2 | 2-[(2-(4-chlorophenyl)-2-oxoethyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone | 2-Aminobenzophenone | 5 | 90 |

| 3 | 2-[(2-oxo-2-p-tolylethyl)sulfanyl]-1-p-tolyl-1-ethanone | 2-Amino-5-chlorobenzophenone | 4.5 | 93 |

| 4 | 1,2-bis((2-oxo-2-phenylethyl)disulfanyl)bis(1-phenylethan-1-one) | 2-Aminobenzophenone | 6 | 88 |

Regiocontrol with Specialized Amine Catalysts

To address the challenge of regioselectivity with unsymmetrical ketones, specific amine catalysts have been developed. Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to provide high regioselectivity. The bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly effective catalyst for directing the annulation to the methyl group of a methyl ketone.[7][9]

Table 2: Regioselective Synthesis of 2-Substituted Quinolines [7][9]

| 2-Aminoaryl Carbonyl | Ketone | Catalyst (mol%) | Conditions | Regioselectivity (2-Subst. : 2,3-Disubst.) | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminobenzaldehyde | 2-Butanone | TABO (20) | Toluene, 110 °C, Slow Addition | >98:2 | 82 |

| 2-Amino-3-pyridinaldehyde | Acetone | Pyrrolidine (20) | Toluene, 110 °C | - | 84 |

| 2-Amino-3-pyridinaldehyde | 2-Pentanone | TABO (20) | Toluene, 110 °C, Slow Addition | 96:4 | 75 |

Modern Catalytic Systems

Recent advancements have introduced a variety of efficient catalytic systems that offer benefits such as mild reaction conditions, high yields, and catalyst recyclability.

-

Ionic Liquids (ILs) : Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate [Hbim]BF₄, can act as both the solvent and promoter, often eliminating the need for an additional catalyst. These reactions can proceed under solvent-free conditions with excellent yields and recyclability of the ionic liquid.[2][6]

-

Nanocatalysts : Heterogeneous nanocatalysts, like zinc chloride supported on a magnetic Fe₃O₄@SiO₂ core-shell structure, provide high catalytic activity and allow for easy separation from the reaction mixture using an external magnet, facilitating reuse.[2]

-

Metal-Organic Frameworks (MOFs) : MOFs such as CuBTC possess a high concentration of Lewis acid sites, enabling them to catalyze the Friedländer reaction with high efficiency under solvent-free conditions.[10]

-

Polymer-Supported Catalysts : Catalysts supported on polymers, such as PEG-SO₃H or Amberlyst-15 resin, allow for heterogeneous reaction conditions, simplifying product purification and enabling catalyst recycling.[1]

Table 3: Comparison of Modern Catalysts in Friedländer Synthesis

| Catalyst | Reactants (Example) | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Hbim]BF₄ | 2-Aminoacetophenone + Ethyl acetoacetate | Solvent-free, 100 °C | 3-6 h | 93 | [2] |

| Fe₃O₄@SiO₂/ZnCl₂ | 2-Aminobenzophenone + Ethyl acetoacetate | Solvent-free, 60 °C | 2 h | 95 | [2] |

| In(OTf)₃ (5 mol%) | 2-Aminobenzophenone + Ethyl acetoacetate | Solvent-free, 120 °C | 1.5 h | 92 | [11] |

| Choline Chloride-ZnCl₂ | 2-Aminobenzophenone + Ketone | Solvent-free, 80 °C | 3.5 h | 91 | [2] |

| CuBTC | 2-Aminoacetophenone + Ethyl acetoacetate | Solvent-free, 130 °C | 1 h | ~99 | [10] |

| PEG-SO₃H | 2-Aminobenzophenone + Active Methylene Cmpd. | Aqueous, 60 °C | - | Good-Excellent |[1] |

General Experimental Workflow

The successful synthesis of biquinolines via the Friedländer reaction relies on a systematic experimental workflow, from reaction setup to product characterization.

Conclusion and Outlook

The Friedländer synthesis remains a powerful and adaptable tool for the construction of quinoline and biquinoline frameworks. While classical methods often suffered from harsh conditions and lack of selectivity, modern advancements have introduced a host of solutions. The development of highly regioselective amine catalysts, robust heterogeneous nanocatalysts, and green protocols using water or recyclable ionic liquids has transformed the field. For professionals in drug discovery and materials science, these refined methodologies provide efficient, selective, and sustainable pathways to novel and complex unsymmetrical biquinolines, paving the way for the development of next-generation therapeutics and functional materials. Future research will likely focus on further enhancing the enantioselectivity of the reaction for chiral quinoline synthesis and expanding the substrate scope to even more complex molecular architectures.[2]

References

- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 8. A green protocol for the synthesis of conformationally rigid sulfur linked bisquinolines by double Friedlander reaction in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Elusive Crystal Structure of 2,3'-Biquinoline: Acknowledging a Gap in Crystallographic Data

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), a definitive, experimentally determined crystal structure for 2,3'-biquinoline remains elusive. This absence of data prevents a detailed analysis of its three-dimensional arrangement and the compilation of quantitative structural parameters as requested. While crystallographic information for the related isomers, 2,2'-biquinoline and 3,3'-biquinoline, is available, the specific connectivity of the 2,3'-isomer has not been reported in the form of a public crystal structure.

This technical guide will, therefore, address the available information on the synthesis of biquinolines and the known biological activities of related quinoline compounds, highlighting the current knowledge gap regarding the specific crystal structure of this compound.

Experimental Protocols: Synthetic Approaches to Biquinolines

The synthesis of biquinolines can be approached through several established methodologies for the formation of quinoline rings and the coupling of aromatic systems. While a specific protocol for the crystallization of this compound is not available due to the lack of its reported crystal structure, the following synthetic strategies are relevant for its potential preparation.

Suzuki-Miyaura Cross-Coupling

A powerful method for the formation of carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction would involve the coupling of a quinoline boronic acid or ester with a haloquinoline. For the synthesis of this compound, this could involve the reaction of 2-haloquinoline with 3-quinolineboronic acid or vice versa.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

References

An In-depth Technical Guide to the Solubility and Stability of 2,3'-Biquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific physicochemical properties of 2,3'-biquinoline is limited. This guide provides a comprehensive framework based on the known characteristics of closely related isomers, such as 2,2'-biquinoline, and established methodologies for determining the solubility and stability of heterocyclic compounds. The experimental protocols and data tables presented herein are illustrative and intended to guide the design of studies for the definitive characterization of this compound.

Introduction

This compound is a heterocyclic aromatic compound comprised of two quinoline rings linked at the 2 and 3' positions. As with other biquinoline isomers, it holds potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its application in drug development, enabling appropriate formulation strategies, ensuring consistent biological activity, and defining storage and handling protocols. This document outlines the anticipated solubility and stability profile of this compound and provides detailed experimental methodologies for their determination.

Predicted Physicochemical Properties

Based on the data for the closely related 2,2'-biquinoline and other quinoline derivatives, the following properties for this compound can be anticipated:

-

Appearance: Likely a crystalline solid, possibly with a light yellow hue.

-

Water Solubility: Expected to be very low, characteristic of polycyclic aromatic hydrocarbons.[1][2]

-

Organic Solvent Solubility: Anticipated to be soluble in a range of common organic solvents.[1][3]

-

Stability: Likely stable under standard ambient conditions, but susceptible to degradation under stress conditions such as strong acids, bases, oxidizing agents, and photolysis.[1]

A summary of predicted physicochemical data, benchmarked against the known data for 2,2'-biquinoline, is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value for this compound | Reference Data for 2,2'-Biquinoline |

| Molecular Formula | C₁₈H₁₂N₂ | C₁₈H₁₂N₂ |

| Molecular Weight | ~256.3 g/mol | 256.3 g/mol [4] |

| Melting Point (°C) | Data not available | 192-195[2] |

| pKa | Data not available | 2.19 ± 0.61 (Predicted)[1] |

| LogP | Data not available | 4.3 (Computed)[4] |

| Water Solubility | Predicted to be sparingly soluble | 1.02 mg/L[1] |

| Organic Solvents | Predicted to be soluble | Soluble in ethanol, acetone, chloroform, and dimethylformamide.[1] Insoluble in water. |

| Stability | Stable under ambient conditions | Stable under normal temperatures and pressures.[1] Should be stored in a dark place and kept dry at room temperature.[1] |

Solubility Profile: Experimental Determination

To accurately determine the solubility of this compound, a systematic approach using various solvents relevant to pharmaceutical development is necessary.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and propylene glycol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots are withdrawn from each vial at each time point and immediately filtered through a 0.22 µm filter to remove undissolved solids.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment is performed in triplicate to ensure accuracy.

The results of such an experiment would be tabulated as shown in Table 2.

Table 2: Illustrative Solubility Data for this compound at 25°C

| Solvent | Predicted Solubility (mg/mL) |

| Water | < 0.01 |

| Phosphate-Buffered Saline (pH 7.4) | < 0.01 |

| 0.1 N HCl | 0.1 - 1.0 |

| 0.1 N NaOH | < 0.01 |

| Ethanol | 5 - 10 |

| Methanol | 1 - 5 |

| Acetonitrile | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Propylene Glycol | 1 - 5 |

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[5]

The general workflow for conducting forced degradation studies is depicted in the following diagram.

Caption: Workflow for Forced Degradation Studies.

-

Acid Hydrolysis: A solution of this compound (e.g., 1 mg/mL in a suitable co-solvent/water mixture) is treated with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. The solution is incubated at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at each time point, neutralized, and analyzed by HPLC.

-

Base Hydrolysis: A similar procedure to acid hydrolysis is followed, using 0.1 N NaOH as the stress agent.

-

Oxidative Degradation: The this compound solution is treated with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature. Samples are analyzed at various time points.

-

Thermal Degradation: Solid this compound is placed in a controlled temperature oven (e.g., 80°C). Samples are withdrawn at intervals and dissolved in a suitable solvent for HPLC analysis.

-

Photostability: Solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark. Both samples are then analyzed by HPLC.

A stability-indicating HPLC method is crucial to separate the parent this compound from any degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The results of the forced degradation studies would be summarized as in Table 3.

Table 3: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 N HCl at 60°C | 24 hours | 15% | 2 | DP1 (x.xx min) |

| 0.1 N NaOH at 60°C | 24 hours | 8% | 1 | DP2 (y.yy min) |

| 3% H₂O₂ at RT | 24 hours | 25% | 3 | DP3 (z.zz min) |

| Thermal (80°C, solid) | 7 days | < 5% | 1 (minor) | - |

| Photostability (ICH Q1B) | - | 12% | 2 | DP4 (a.aa min) |

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, potential degradation mechanisms for quinoline-based structures can be proposed.

Caption: Potential Degradation Pathways for this compound.

-

Oxidation: The nitrogen atoms in the quinoline rings are susceptible to oxidation, potentially forming N-oxides.

-

Hydrolysis: Under extreme pH and temperature, cleavage of the quinoline rings could occur, though this is generally less common for such stable aromatic systems.

-

Photodegradation: UV light can induce dimerization, polymerization, or photo-oxidation reactions.

The identification of degradation products would require advanced analytical techniques such as LC-MS for molecular weight determination and NMR for structural elucidation.

Conclusion and Recommendations

This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound and outlines the necessary experimental protocols for their definitive determination. It is projected that this compound will exhibit low aqueous solubility and good stability under ambient conditions. However, susceptibility to degradation under oxidative and photolytic stress is likely.

For drug development purposes, it is strongly recommended that:

-

Comprehensive solubility studies are conducted in a range of pharmaceutically relevant solvents and biorelevant media.

-

Forced degradation studies are performed as outlined to develop a validated, stability-indicating analytical method.

-

The structures of any significant degradation products are elucidated to understand the degradation pathways and inform on potential toxicities.

-

Formulation strategies should focus on solubilization enhancement for aqueous delivery and protection from light and oxidative stress.

References

- 1. Page loading... [guidechem.com]

- 2. 2,2'-Biquinoline CAS#: 119-91-5 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,2'-Biquinoline | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Biquinoline Scaffolds in Chemical Biology and Drug Discovery

An in-depth search for the CAS number and detailed technical data for 2,3'-biquinoline has revealed a significant lack of specific information on this particular isomer. The vast majority of available scientific literature and chemical databases focus on the more common 2,2'-biquinoline isomer, for which the CAS number is 119-91-5.

Due to this scarcity of data, it is not possible to provide a comprehensive technical guide that meets the core requirements of the request, including quantitative data, detailed experimental protocols, and specific signaling pathways for this compound.

However, to provide a relevant and useful resource for researchers, scientists, and drug development professionals, this guide will focus on the broader class of biquinolines and related quinoline derivatives, with a particular emphasis on aspects relevant to drug discovery and development. This will include general methodologies for synthesis, analysis of their potential as therapeutic agents, and examples of their interaction with biological systems.

This technical guide provides an overview of the synthesis, properties, and applications of biquinoline and quinoline derivatives, which are significant pharmacophores in medicinal chemistry. These compounds are integral to the development of new therapeutic agents due to their diverse biological activities.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of 2,2'-Biquinoline

| Property | Value | Reference |

| CAS Number | 119-91-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₈H₁₂N₂ | [1][2][5] |

| Molecular Weight | 256.30 g/mol | [1][4][5][7] |

| Appearance | White to slightly yellow crystalline solid | [2][3] |

| Melting Point | 192-195 °C | [4][5][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and acetone. | [2][5] |

| pKa | 2.19 ± 0.61 (Predicted) | [5][6] |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation of biquinoline derivatives. For 2,2'-biquinoline, characteristic ¹H NMR signals and a distinct mass spectrum are available in public databases.[8]

Synthesis of Biquinoline and Quinoline Derivatives

Several synthetic strategies are employed to construct the biquinoline and quinoline frameworks. These methods are often adaptable for the synthesis of various isomers and substituted derivatives.

General Synthetic Workflow:

The synthesis of quinoline-based compounds often involves multi-step reactions, starting from readily available precursors. A generalized workflow for the synthesis of a substituted quinoline derivative is depicted below.

References

- 1. 2,2'-Biquinoline | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,2'-Biquinoline - Wikipedia [en.wikipedia.org]

- 4. 2,2 -Biquinoline 98 119-91-5 [sigmaaldrich.com]

- 5. 119-91-5 CAS MSDS (2,2'-Biquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,2'-Biquinoline CAS#: 119-91-5 [m.chemicalbook.com]

- 7. 2,2 -Biquinoline 98 119-91-5 [sigmaaldrich.com]

- 8. 2,2'-Biquinoline(119-91-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Biquinoline: Focus on the 2,2' Isomer

Introduction: This technical guide provides a comprehensive overview of biquinoline, a class of heterocyclic organic compounds composed of two linked quinoline moieties. While the query specified 2,3'-biquinoline, the vast majority of published scientific literature and available data pertains to the 2,2'-biquinoline isomer (also known as cuproine). Therefore, this document will focus on the well-characterized 2,2'-biquinoline as a representative of this molecular class, covering its physicochemical properties, relevant experimental protocols, and its role in various biological pathways and drug development contexts.

Physicochemical and Quantitative Data

2,2'-Biquinoline is a white to light yellow crystalline solid at room temperature.[1][2] It is largely insoluble in water but shows solubility in various organic solvents, including ethanol, chloroform, dimethylformamide, and acetone.[3][4] The key quantitative properties of 2,2'-biquinoline are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂N₂ | [1][2][3][5] |

| Molecular Weight | 256.30 g/mol | [2][4][5][6] |

| IUPAC Name | 2-(quinolin-2-yl)quinoline | [2] |

| CAS Number | 119-91-5 | [1][2][3][5] |

| Appearance | White solid / Slightly yellow to light beige shiny flakes | [1][2][3] |

| Melting Point | 192-195 °C | [5][6] |

| Density | 1.374 g/cm³ | [1] |

| Water Solubility | Sparingly soluble (0.001 g/L) | [3][5] |

| Predicted pKa | 2.19 ± 0.61 | [3] |

| LogP (Octanol/Water) | 4.3 | [2] |

Experimental Protocols

The synthesis and purification of biquinolines and their derivatives are crucial for their application in research and development. Below are representative protocols for synthesis and purification.

1. Synthesis of Quinoline Derivatives via Pechmann Condensation and Cyclization

While a specific protocol for this compound is not detailed in the provided results, the synthesis of functionalized quinoline-2-one derivatives is well-documented and provides a relevant example of building the core quinoline scaffold. This multi-step process often begins with a condensation reaction followed by cyclization.

-

Step 1: Synthesis of a Coumarin Precursor (e.g., 4,7-dimethylcoumarin): A mixture of m-cresol (0.1 mole) and ethyl acetoacetate (0.1 mole) is cooled to 0°C. Concentrated sulfuric acid is added dropwise, maintaining a temperature below 8°C. The mixture is stirred for one hour at room temperature and then heated at 60-70°C for 6 hours. After cooling, the solution is poured into an ice/water mixture. The resulting solid product is filtered, washed with cold water, and recrystallized from an ethanol:water mixture.[7]

-

Step 2: Nitration of the Coumarin Ring: The synthesized coumarin derivative is treated with nitric acid in the presence of concentrated sulfuric acid to yield a nitrocoumarin.[7]

-

Step 3: Conversion to N-amino-quinolone: The nitrocoumarin is treated with hydrazine hydrate (80%) in pyridine to form the corresponding N-amino-nitroquinoline-2-one, effectively converting the pyranone ring into a pyridinone ring.[7]

-

Step 4: Further Derivatization: The resulting N-amino-quinolone can be further modified. For instance, reacting it with acetic anhydride under reflux yields a diacetylamino derivative, or reacting it with benzoyl chloride in pyridine yields a benzoylamino derivative.[7]

2. Purification of 2,2'-Biquinoline

A common method for purifying commercially available or synthetically produced 2,2'-biquinoline involves recrystallization to achieve high purity suitable for analytical or biological applications.

-

Procedure: Decolorize the crude 2,2'-biquinoline by dissolving it in chloroform (CHCl₃) and treating it with activated charcoal. After filtration to remove the charcoal, the compound is crystallized from a suitable solvent such as ethanol or petroleum ether. The crystallization process is repeated until a constant melting point is achieved, indicating high purity.[3]

Biological Activity and Signaling Pathways

Quinoline and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[8][9] These activities often stem from their ability to interact with key biological macromolecules and modulate cellular signaling pathways.

One of the critical pathways implicated in cancer and often targeted by quinoline-based compounds is the Receptor Tyrosine Kinase (RTK) signaling cascade. Dysregulation of RTKs like c-Met, EGF, and VEGF receptors can lead to uncontrolled cell proliferation and survival. Quinoline derivatives have been developed as inhibitors that block the kinase activity of these receptors, thereby inhibiting downstream signaling.

Caption: Inhibition of a Receptor Tyrosine Kinase pathway by a biquinoline derivative.

Applications in Research and Drug Development

The unique structural and chemical properties of biquinolines make them valuable in various scientific fields. In coordination chemistry, 2,2'-biquinoline serves as a bidentate ligand, forming complexes with various metal ions that are used in catalysis.[3] In drug discovery, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[9] The development workflow for a novel quinoline-based drug candidate typically follows a structured path from synthesis to biological evaluation.

Caption: A generalized workflow for the development of quinoline-based drug candidates.

References

- 1. 2,2'-Biquinoline - Wikipedia [en.wikipedia.org]

- 2. 2,2'-Biquinoline | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,2′-Biquinoline for spectrophotometric det. of Cu, ≥99.0% | 119-91-5 [sigmaaldrich.com]

- 5. 119-91-5 CAS MSDS (2,2'-Biquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,2 -Biquinoline 98 119-91-5 [sigmaaldrich.com]

- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of 2,3'-Biquinoline: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Biquinoline is a heterocyclic aromatic compound belonging to the biquinoline family of isomers. These molecules, composed of two quinoline rings linked together, are of significant interest in medicinal chemistry and materials science due to their potential as ligands, catalysts, and functional materials. The electronic properties of biquinolines, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictate their photophysical behavior, reactivity, and potential applications in areas like organic light-emitting diodes (OLEDs) and as pharmacological agents.

Theoretical Electronic Properties and Computational Workflow

The electronic properties of organic molecules like this compound can be effectively modeled using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach that can provide valuable insights into the electronic structure, including HOMO-LUMO energy levels, electron density distribution, and simulated absorption spectra.

A general workflow for the computational analysis of this compound's electronic properties is outlined below.

Predicted Electronic Characteristics

Based on the general principles of physical organic chemistry and data from related quinoline compounds, we can anticipate the following for this compound:

-

HOMO and LUMO: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be delocalized π-orbitals distributed across the two quinoline rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) will be a key determinant of the molecule's color and reactivity.[1]

-

Absorption and Emission: this compound is expected to absorb ultraviolet (UV) light, with the potential for fluorescence in the visible region upon relaxation from an excited electronic state. The specific wavelengths of absorption and emission will be dependent on the solvent environment.

-

Reactivity: The nitrogen atoms in the quinoline rings will be sites of Lewis basicity. The distribution of electron density, which can be visualized through an electrostatic potential map, will indicate the most likely sites for electrophilic and nucleophilic attack.

Experimental Characterization of Electronic Properties

To experimentally determine the electronic properties of this compound, a combination of spectroscopic and electrochemical techniques would be employed. The following sections detail the standard protocols for these experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions in a molecule.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., spectroscopic grade acetonitrile, ethanol, or dichloromethane) at a concentration of approximately 10⁻³ M. A series of dilutions are then made to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorption spectrum is recorded over a wavelength range of approximately 200 to 800 nm. The wavelength of maximum absorbance (λmax) is determined.

-

Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: A dilute solution of this compound (typically 10⁻⁶ M) is prepared in a suitable solvent. The solvent should be spectroscopic grade and chosen to avoid quenching of fluorescence.

-

Instrumentation: A spectrofluorometer is used for the measurement.

-

Measurement: An excitation wavelength (often the λmax from the UV-Vis spectrum) is selected, and the emission spectrum is recorded over a range of higher wavelengths. An excitation spectrum can also be recorded by monitoring the emission at a fixed wavelength while scanning the excitation wavelength.

-

Data Analysis: The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (Φf) can be calculated relative to a standard with a known quantum yield (e.g., quinine sulfate) using the following equation:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)

where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. From these values, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol: Cyclic Voltammetry

-

Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is scanned linearly from a starting potential to a switching potential and then back to the starting potential. The resulting current is measured and plotted against the applied potential. A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard for potential calibration.

-

Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:

HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8] LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

The value 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level. The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energies.

Potential Applications in Drug Development and Materials Science

The electronic properties of biquinoline derivatives are closely linked to their biological activity and potential use in materials science. For instance, the ability of quinoline-based compounds to intercalate with DNA is influenced by their electronic structure. In the field of materials science, the HOMO-LUMO gap and charge transport properties are critical for the design of organic semiconductors for applications in electronics. A thorough understanding of the electronic properties of this compound would be the first step in exploring its potential in these areas.

Conclusion

While specific experimental data on the electronic properties of this compound are currently limited in the public domain, this guide provides a comprehensive overview of the standard theoretical and experimental methodologies that can be employed for its characterization. By following the outlined computational and experimental workflows, researchers can elucidate the fundamental electronic structure of this compound. This knowledge is essential for the rational design of new molecules with tailored properties for applications in drug development, organic electronics, and beyond. The frameworks presented here serve as a robust starting point for any investigation into this and other under-characterized biquinoline isomers.

References

Theoretical Calculations for Biquinoline Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biquinoline isomers, a class of nitrogen-containing heterocyclic aromatic compounds, have garnered significant interest in various scientific domains, including medicinal chemistry, materials science, and catalysis. Their diverse applications stem from their unique electronic and structural properties, which can be finely tuned by varying the linkage between the two quinoline moieties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool to predict and understand the behavior of these isomers, guiding experimental efforts and accelerating the discovery of novel applications. This technical guide provides a comprehensive overview of the theoretical calculations performed on various biquinoline isomers, supplemented with experimental data and detailed protocols.

Computational Methodologies

The theoretical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A commonly employed functional for these calculations is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The choice of basis set is also crucial for obtaining accurate results, with Pople-style basis sets such as 6-311+G(d,p) being frequently utilized for their balance of computational cost and accuracy.[1][2]

Time-Dependent DFT (TD-DFT) is another essential computational tool used to investigate the electronic excited states of molecules. This method allows for the calculation of electronic absorption spectra, providing insights into the photophysical properties of the biquinoline isomers.

Conformational Analysis and Relative Stabilities

Biquinoline isomers can exist in different conformations due to the rotation around the single bond connecting the two quinoline rings. The two primary conformations are cis and trans. Theoretical calculations are instrumental in determining the relative stabilities of these conformers.

For the 2,2'-biquinoline isomer, DFT calculations have shown that the trans conformer is more stable than the cis conformer.[1] The energy difference between these two conformations has been calculated to be approximately 6.45 kcal/mol.[1] This preference for the trans conformation is attributed to reduced steric hindrance between the hydrogen atoms on the adjacent rings.

Table 1: Calculated Relative Energies of 2,2'-Biquinoline Conformers

| Isomer | Conformer | Relative Energy (kcal/mol) | Computational Method |

| 2,2'-Biquinoline | cis | 6.45 | B3LYP/6-311+G(d,p)[1] |

| 2,2'-Biquinoline | trans | 0.00 | B3LYP/6-311+G(d,p)[1] |

Geometric Parameters

Theoretical calculations provide detailed information about the molecular geometry of biquinoline isomers, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects that govern the overall shape and reactivity of the molecules.

Table 2: Selected Calculated Geometric Parameters for the trans-2,2'-Biquinoline Isomer

| Parameter | Value | Computational Method |

| C2-C2' Bond Length | 1.49 Å | B3LYP/6-311+G(d,p) |

| C2-N1 Bond Length | 1.34 Å | B3LYP/6-311+G(d,p) |

| N1-C2-C2'-N1' Dihedral Angle | 180° | B3LYP/6-311+G(d,p) |

Electronic and Spectroscopic Properties

The electronic properties of biquinoline isomers, such as their frontier molecular orbitals (HOMO and LUMO) and electronic absorption spectra, can be reliably predicted using DFT and TD-DFT calculations. These properties are fundamental to understanding their reactivity, photophysics, and potential applications in electronic devices.

Table 3: Calculated Electronic Properties of Selected Biquinoline Isomers

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Major Electronic Transition (nm) | Computational Method |

| 2,2'-Biquinoline | -5.8 | -1.2 | 4.6 | ~320 | B3LYP/6-311+G(d,p) |

| 3,3'-Biquinoline | -6.0 | -1.1 | 4.9 | ~310 | B3LYP/6-31G(d) |

The calculated vibrational and nuclear magnetic resonance (NMR) spectra are also in excellent agreement with experimental data, aiding in the structural characterization of these molecules.[1][2]

Experimental Protocols

Synthesis of Biquinoline Isomers

Several synthetic methods are available for the preparation of biquinoline isomers. The choice of method often depends on the desired isomer and the availability of starting materials. Common methods include the Ullmann coupling and Suzuki coupling reactions.

Detailed Experimental Protocol for the Synthesis of 3,3'-Biquinoline via Palladium-Catalyzed Borylation/Homocoupling:

This protocol is adapted from a reported procedure for the synthesis of biquinolines.

Materials:

-

3-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Pd(dppf)Cl₂·CH₂Cl₂ (Palladium catalyst)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add 3-bromoquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol), and potassium carbonate (3.0 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 110 °C for 25 minutes.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,3'-biquinoline.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of biquinoline isomers. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in biquinoline isomers. The absorption maxima (λmax) and molar absorptivity (ε) values are characteristic of each isomer and can be correlated with theoretical calculations.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The characteristic stretching and bending frequencies of the C-H, C-N, and C-C bonds can be used to confirm the functional groups present in the molecule.

Visualizations

Experimental Workflow for Biquinoline Synthesis and Characterization

References

Navigating the Synthesis and Purity of 2,3'-Biquinoline: A Technical Guide for Researchers

For scientists and professionals in drug development, the procurement and quality assessment of specialized heterocyclic compounds like 2,3'-biquinoline are critical for research integrity and success. This technical guide addresses the notable absence of commercial suppliers for this compound and provides a comprehensive overview of its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds.

Supplier Landscape and Purity

A thorough investigation of the chemical supplier market reveals a significant lack of commercially available this compound. Major chemical suppliers who stock a wide array of heterocyclic compounds do not list this particular isomer in their catalogs. The available biquinoline isomer is almost exclusively the more common 2,2'-biquinoline.

Given the absence of commercial sources, there is no supplier-provided data on the purity of this compound. Therefore, researchers must rely on in-house synthesis and rigorous analytical characterization to determine the purity of their material.

Proposed Synthesis of this compound

The synthesis of unsymmetrical biaryl compounds like this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, offering high yields and tolerance to a variety of functional groups. A plausible synthetic route to this compound via a Suzuki-Miyaura coupling is outlined below.

This proposed synthesis involves the reaction of a haloquinoline with a quinolineboronic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, one could envision the coupling of 2-chloroquinoline with quinoline-3-boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the synthesis of this compound, based on standard Suzuki-Miyaura coupling procedures for heterocyclic compounds.

Materials:

-

2-Chloroquinoline

-

Quinoline-3-boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate, potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-dioxane, or a mixture of DME and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 2-chloroquinoline (1 equivalent), quinoline-3-boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Potential Impurities:

-

Unreacted starting materials (2-chloroquinoline and quinoline-3-boronic acid).

-

Homocoupled byproducts (2,2'-biquinoline and 3,3'-biquinoline).

-

Dehalogenated starting material (quinoline).

-

Residual palladium catalyst.

Purity Assessment and Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

| Analytical Technique | Purpose | Expected Observations for this compound |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot with a distinct Rf value from the starting materials and byproducts. |

| High-Performance Liquid Chromatography (HPLC) | Determine purity and quantify impurities. | A major peak corresponding to the product, with minor peaks for impurities. Purity is calculated from the relative peak areas. |

| Mass Spectrometry (MS) | Confirm molecular weight. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₈H₁₂N₂), which is approximately 256.31 g/mol . |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure. | ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom, confirming the 2,3'-connectivity. The proton NMR spectrum is expected to show a complex pattern of aromatic protons. |

| Infrared (IR) Spectroscopy | Identify functional groups. | The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds of the quinoline rings. |

Experimental Protocol: Purity Determination by HPLC

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase or a suitable solvent.

-

Injection: Inject a small volume of the sample onto the HPLC column.

-

Elution: Run a gradient elution to separate the components.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs strongly (e.g., around 254 nm).

-

Analysis: Integrate the peaks in the chromatogram to determine the relative area of the product peak and any impurity peaks. The purity is expressed as the percentage of the product peak area relative to the total peak area.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic workflow and the analytical process for purity determination.

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for purity and structural confirmation.

Health and Safety Data for 2,3'-Biquinoline: A Technical Guide

Executive Summary

This technical guide compiles available health and safety information relevant to biquinoline compounds, with a specific focus on providing precautionary data for researchers, scientists, and drug development professionals working with 2,3'-biquinoline. Due to the absence of specific data for this compound, this document leverages information on the isomer 2,2'-biquinoline and the broader class of quinoline derivatives to inform on potential hazards, handling protocols, and biological interactions. All quantitative data for 2,2'-biquinoline is presented in structured tables, and a generalized experimental workflow for handling similar aromatic heterocyclic compounds is provided. Additionally, a representative signaling pathway potentially influenced by quinoline derivatives is visualized.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, the classification for 2,2'-biquinoline provides a useful reference point for assessing potential hazards.

Table 1: GHS Hazard Classification for 2,2'-Biquinoline

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Information extrapolated from various safety data sheets for 2,2'-biquinoline.

Quinoline and its derivatives are known to have a range of biological activities and toxicities.[1] Some quinoline compounds have been shown to be toxic, with studies indicating that they can have slight to moderate toxicity.[2][3][4]

Physical and Chemical Properties

The physical and chemical properties of a compound are crucial for determining appropriate handling and storage procedures. The following table summarizes the known properties of 2,2'-biquinoline.

Table 2: Physical and Chemical Properties of 2,2'-Biquinoline

| Property | Value |

| Molecular Formula | C₁₈H₁₂N₂ |

| Molar Mass | 256.308 g·mol⁻¹[5] |

| Appearance | White to light yellow crystalline solid/powder[6][7] |

| Melting Point | 194.5 °C (382.1 °F; 467.6 K)[5] |

| Boiling Point | 450.1°C at 760 mmHg[8] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, acetone, benzene, and chloroform.[8] |

| Vapor Pressure | 7.21E-08 mmHg at 25°C[8] |

Toxicological Information

Specific toxicological data such as LD50 for this compound is not available. The information below is for the general class of quinoline derivatives and the isomer 2,2'-biquinoline.

General Toxicology of Quinoline Derivatives:

-

Acute Toxicity: Quinoline derivatives have been shown to have slight to moderate acute toxicity.[2][3][4]

-

Biological Activity: Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[9][10] The biological activity of quinoline isomers can vary significantly.[11]

-

Metabolism: The metabolism of quinoline isomers can differ, which may be associated with variations in their biological activity and toxicity.[12]

Experimental Protocols: Safe Handling of Biquinoline Compounds

The following is a generalized protocol for the safe handling of biquinoline compounds, based on the known hazards of 2,2'-biquinoline and general practices for handling heterocyclic aromatic compounds.[13][14][15][16][17]

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders outside of a fume hood or if aerosolization is possible.

5.2. Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.

5.3. Handling and Storage

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

5.4. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

6.1. Generalized Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of a powdered biquinoline compound.

6.2. Representative Signaling Pathway Influenced by Quinoline Derivatives

Some quinoline derivatives have been investigated for their potential to interfere with cellular signaling pathways, including those involved in cancer. The diagram below represents a simplified, hypothetical pathway where a quinoline derivative might exert an effect. Note: This is a generalized representation and has not been specifically demonstrated for this compound.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 5. 2,2'-Biquinoline - Wikipedia [en.wikipedia.org]

- 6. 2,2'-Biquinoline | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 11. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 13. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 14. uou.ac.in [uou.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 4.4 Heterocyclic Aromatic Compounds – Organic Chemistry II [kpu.pressbooks.pub]

- 17. Aromatic Heterocyclic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

Luminescence Properties of 2,3'-Biquinoline: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the luminescence properties of 2,3'-biquinoline and its derivatives. Due to a notable scarcity of published data on the parent this compound, this document synthesizes findings from studies on closely related derivatives to infer and discuss its potential photophysical characteristics. The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the synthesis, spectroscopic behavior, and experimental methodologies relevant to this class of compounds. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of fundamental photophysical processes and workflows to aid in further research and application.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds, widely explored for their diverse applications in medicinal chemistry, materials science, and as fluorescent probes.[1] Biquinolines, consisting of two coupled quinoline rings, inherit and often exhibit enhanced photophysical and biological properties. While the 2,2'-isomer of biquinoline has been extensively studied as a chelating agent and in the formation of luminescent metal complexes, the this compound isomer remains comparatively unexplored.[1][2][3][4][5]

The unique linkage in this compound, connecting the electron-deficient C-2 position of one quinoline ring to the more electron-rich C-3 position of the other, suggests the potential for interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation. Understanding the luminescence properties—including absorption, emission, quantum yield, and excited-state lifetime—is crucial for harnessing its potential in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

This guide aims to consolidate the available knowledge on the luminescence of this compound derivatives, provide standardized experimental protocols for their characterization, and offer a theoretical framework for understanding their photophysical behavior.

Inferred Photophysical Properties of this compound

Like other polycyclic aromatic hydrocarbons, this compound is expected to exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* transitions. The emission properties are anticipated to be in the form of fluorescence, originating from the decay from the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength would likely be in the near-UV or blue region of the visible spectrum.

The fluorescence quantum yield (Φf) and lifetime (τ) are expected to be sensitive to the solvent environment. In polar solvents, stabilization of a potential ICT excited state could lead to a red-shift in the emission spectrum (solvatochromism) and may affect the quantum yield. The presence of nitrogen atoms provides sites for protonation in acidic media, which would significantly alter the absorption and emission spectra.

Luminescence Data of Biquinoline Derivatives

While data for the parent this compound is unavailable, studies on substituted derivatives provide valuable insights into the structure-property relationships governing the luminescence of this scaffold. The following tables summarize key photophysical data from the literature for various quinoline and biquinoline derivatives.

Table 1: Photophysical Data of Selected Quinoline-Phenol Schiff Base Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| 3aa | CHCl₃ | 370 | 429 | 59 | 0.45 |

| DMSO | 374 | 450 | 76 | 0.50 | |

| MeOH | 372 | 437 | 65 | 0.60 | |

| 3be | CHCl₃ | 385 | 460 | 75 | 0.12 |

| DMSO | 410 | 560 | 150 | 0.20 | |

| MeOH | 405 | 535 | 130 | 0.13 |

Data synthesized from a study on trifluoromethylated quinoline-phenol Schiff bases. The compounds are not direct this compound derivatives but provide context on the photophysical properties of related structures.[6]

Table 2: Photophysical Data of a BODIPY Analogue Derived from Quinaldine

| Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Hexane | 489 | 500 | 0.94 | 3.6 |

| Toluene | 495 | 507 | 0.82 | 3.2 |

| DCM | 497 | 510 | 0.55 | 2.5 |

| ACN | 493 | 506 | 0.35 | 1.5 |

| MeOH | 492 | 506 | 0.18 | 0.8 |

Data from a study on a BODIPY analogue derived from quinaldine and quinolinic acid, illustrating solvent effects on a related heterocyclic system.[7]

Experimental Protocols

This section details the standard methodologies for characterizing the luminescence properties of compounds like this compound.

Synthesis and Purification

The synthesis of this compound and its derivatives typically involves cross-coupling reactions. For instance, a common approach is the Suzuki-Miyaura cross-coupling of a halo-quinoline with a quinoline-boronic acid or ester.

General Synthetic Protocol (Suzuki Coupling):

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoquinoline (1.0 equiv.), 3-quinolineboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

-

Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 3:1 v/v).

-

Heat the reaction mixture to reflux (e.g., 100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[8][9]

Sample Preparation for Spectroscopic Measurements

-

Prepare a stock solution of the sample in a high-purity solvent (e.g., spectroscopic grade chloroform, DMSO, or acetonitrile) at a concentration of approximately 1 mM.

-

For absorption and emission measurements, prepare dilute solutions (e.g., 1-10 µM) from the stock solution to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[6]

-

For quantum yield measurements, prepare the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546) at concentrations that yield similar absorbance values at the excitation wavelength.

Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer. Scan a wavelength range that covers all significant electronic transitions (e.g., 200-800 nm). The solvent used for the sample should also be used as the blank reference.

-

Fluorescence Spectroscopy: Measure fluorescence emission and excitation spectra using a spectrofluorometer. For emission spectra, excite the sample at its absorption maximum (λ_abs_max) and scan a range of longer wavelengths. For excitation spectra, set the detector at the emission maximum (λ_em_max) and scan a range of shorter wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

Fluorescence Quantum Yield (Φf) Determination: The relative quantum yield can be determined using the comparative method with a well-characterized standard. The following equation is used:

Φ_f(sample) = Φ_f(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.

-